methyl 2-methyl-3-{[(oxolan-2-yl)methyl]amino}propanoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C (NCCC (OC)=O)C1OCCC1
. This notation provides a way to represent the structure using ASCII characters. The InChI key for this compound is JOYCKISHGXJNEU-UHFFFAOYSA-N
, which is a unique identifier that can be used to search for the compound in chemical databases. Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 201.22 g/mol . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
1. Potential in the Treatment of Status Epilepticus
Methyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate, known as Perampanel, has been studied for its potential use in treating status epilepticus (SE). Despite the limited number of studies and the confounding factors present, existing research suggests that Perampanel might play a role in managing SE, particularly in its refractory and super-refractory stages. However, the need for more rigorous studies to ascertain its efficacy and safety is emphasized, especially in more clinically homogeneous and larger cohorts (Brigo et al., 2018).
2. Photodynamic Therapy for Nonmelanoma Skin Cancer
The compound's derivative, Methyl aminolevulinate, has been used in topical photodynamic therapy (PDT) for the treatment and prevention of nonmelanoma skin cancers, such as actinic keratoses, Bowen's disease, and superficial and nodular basal cell carcinomas. The therapy has demonstrated high efficacy, with results indicating that it may also serve as a means of preventing certain skin cancers, particularly in immunosuppressed patients (Braathen et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-methyl-3-(oxolan-2-ylmethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGQDKAAJFBLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1CCCO1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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